2-(3-Methoxybenzoyl)-6-methylpyridine
Overview
Description
Benzoyl compounds like “2-(3-Methoxybenzoyl)-6-methylpyridine” typically contain a benzene ring attached to a carbonyl group . They are often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of similar compounds like 2-Methyl-3-methoxybenzoyl chloride has been analyzed using techniques like X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often analyzed using various spectroscopic techniques .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, boiling point, vapor pressure, and others can be determined experimentally .Scientific Research Applications
Antagonists for Osteoporosis Treatment : A study by Hutchinson et al. (2003) found that 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, a derivative of 2-(3-Methoxybenzoyl)-6-methylpyridine, was identified as a potent antagonist of the alpha(v)beta(3) receptor. This compound showed promise in the prevention and treatment of osteoporosis due to its efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).
Crystal Structure in Organic Acid-Base Salts : Thanigaimani et al. (2015) explored the molecular and crystal structure of organic acid-base salts derived from 2-amino-6-methylpyridine, a closely related compound. The study provided detailed structural characterization using techniques like FTIR, NMR, and single crystal X-ray diffraction, contributing to the understanding of its ionic nature and supramolecular architecture (Thanigaimani et al., 2015).
Copper(II) Complex Synthesis : İlkimen (2019) synthesized novel mixed-ligand Cu(II) complexes using 2-methoxy-5-sulfamoylbenzoic acid and 2-aminopyridine derivatives. The study provided insights into the structural properties of these metal complexes, which have potential applications in various fields of chemistry and material science (İlkimen, 2019).
Antimicrobial Activity : Mohamed (2007) investigated the synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives, including 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides. This study highlighted the potential of these compounds in fighting bacterial infections (Mohamed, 2007).
Synthesis in Pharmaceutical Compounds : Bang-guo (2008) provided a synthesis method for an antitumor compound, CP724,714, using 6-methylpyridine-3-ol, showcasing the utility of such derivatives in the development of oncological drugs (Bang-guo, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-methoxyphenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-5-3-8-13(15-10)14(16)11-6-4-7-12(9-11)17-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIWJLIRWYMFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235823 | |
Record name | (3-Methoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzoyl)-6-methylpyridine | |
CAS RN |
1187164-22-2 | |
Record name | (3-Methoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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